molecular formula C16H20ClN5 B12268020 5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B12268020
M. Wt: 317.81 g/mol
InChI Key: JBNQUNNHLNAYQB-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyridinylpyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a methyl group, as well as a piperidine ring attached to a pyridine moiety

Preparation Methods

The synthesis of 5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyridine moiety: The synthesis begins with the preparation of 6-methylpyridin-2-amine, which is achieved through a series of reactions involving the chlorination and methylation of pyridine.

    Formation of the piperidine ring: The next step involves the formation of the piperidine ring, which is achieved through a cyclization reaction.

    Coupling of the pyridine and piperidine moieties: The pyridine and piperidine moieties are then coupled together using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.

    Introduction of the pyrimidine ring:

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methyl group on the pyridine ring can be oxidized to form a carboxyl group.

    Reduction: The compound can also undergo reduction reactions, where the chloro group can be reduced to a hydrogen atom.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as ammonia or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biological research to study the effects of pyridinylpyrimidines on cellular processes and pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:

    6-chloro-5-methylpyridin-2-amine: This compound is similar in structure but lacks the piperidine and pyrimidine moieties.

    N-(5-methylpyridin-2-yl)piperidin-4-amine: This compound is similar in structure but lacks the chloro and pyrimidine moieties.

    5-chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: This compound is similar in structure but has a different substitution pattern on the pyridine and pyrimidine rings.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine and pyrimidine moieties, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H20ClN5

Molecular Weight

317.81 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H20ClN5/c1-12-4-3-5-15(20-12)22-8-6-14(7-9-22)21(2)16-18-10-13(17)11-19-16/h3-5,10-11,14H,6-9H2,1-2H3

InChI Key

JBNQUNNHLNAYQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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